[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium
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Description
“Boc-Tyr(Unk)-Nle-Gly-Trp-Nle-Asp(Unk)-OEtPh” is a peptide sequence with Boc (tert-butyloxycarbonyl) protecting groups . The Boc group is commonly used in peptide synthesis to protect the amino group . The “Unk” in the sequence might refer to an unknown or unspecified amino acid or modification .
Synthesis Analysis
The synthesis of such peptides typically involves solid-phase peptide synthesis (SPPS), where amino acids are added one at a time to a growing chain . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .Molecular Structure Analysis
The molecular structure of a peptide can be analyzed using various spectroscopic techniques. For instance, UV-Vis spectroscopy can be used to study the properties of tyrosine residues in the peptide . NMR, elemental analysis, and IR spectroscopic analysis can also provide insights into the structure .Chemical Reactions Analysis
The chemical reactions involved in peptide synthesis generally include the coupling of amino acids and the removal of protecting groups . The Boc group can be removed using trifluoroacetic acid (TFA), allowing the next amino acid to be added to the chain .Physical and Chemical Properties Analysis
The physical and chemical properties of a peptide can be influenced by factors such as its amino acid composition, sequence, and structure. For instance, Boc-Tyr-OH has a molar mass of 281.3 g/mol . It’s soluble in organic solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and partially miscible in water .Future Directions
The field of peptide synthesis continues to evolve, with ongoing research into more efficient synthesis methods, novel peptide structures, and new applications for peptides. For instance, environmentally conscious methods of peptide synthesis are being developed, focusing on organic solvent-free synthetic methods using water .
Properties
IUPAC Name |
[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H69N9O15S/c1-6-8-18-38(57-47(65)40(60-50(68)72-51(3,4)5)27-33-21-23-35(24-22-33)74-76(69,70)75-53)45(63)55-31-43(61)56-41(28-34-30-54-37-20-14-13-17-36(34)37)48(66)58-39(19-9-7-2)46(64)59-42(29-44(62)73-52)49(67)71-26-25-32-15-11-10-12-16-32/h10-17,20-24,30,38-42,54H,6-9,18-19,25-29,31H2,1-5,52-53H3,(H4-2,55,56,57,58,59,60,61,63,64,65,66,68)/p+2/t38-,39-,40-,41-,42-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBRNUFKIRTGSW-FDXDWZSASA-P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O[NH3+])C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O[NH3+])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O[NH3+])C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O[NH3+])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H71N9O15S+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1082.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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